Methyl beta-pyrrolidinoacrylate

Description

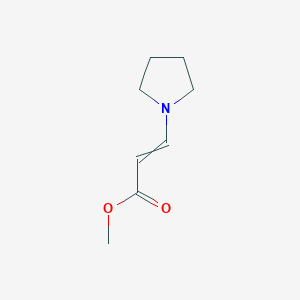

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

methyl 3-pyrrolidin-1-ylprop-2-enoate |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3 |

InChI Key |

NUKQGQGCRCXGMN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CN1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Methyl 3 Pyrrolidinoacrylate

Established Reaction Pathways for Compound Generation

The synthesis of pyrrolidine-containing compounds, such as methyl 3-pyrrolidinoacrylate, can be achieved through a variety of established reaction pathways. These methods can be broadly categorized into convergent and multi-step approaches, each with its own set of advantages and applications.

Convergent Synthesis Strategies

Another convergent approach involves the reaction of a pre-formed pyrrolidine (B122466) ring with a reagent that introduces the acrylate (B77674) moiety. For example, pyrrolidine can be reacted with methyl propiolate in a Michael addition reaction to yield the target molecule.

Multi-Step Preparative Schemes

Multi-step, or linear, syntheses involve the sequential modification of a starting material to build up the final product. While potentially longer, these schemes allow for the precise installation of functional groups and stereocenters. A plausible multi-step synthesis of methyl 3-pyrrolidinoacrylate could begin with a readily available starting material like L-proline or 4-hydroxy-L-proline. mdpi.com For example, a synthetic route could involve the protection of the amine in proline, followed by esterification and subsequent functional group manipulations to introduce the acrylate side chain.

A representative multi-step synthesis could involve the following general steps:

Ring Formation: If not starting with a pre-formed pyrrolidine, the synthesis would begin with the construction of the pyrrolidine ring. This can be achieved through various methods, including intramolecular cyclization of haloamines or reductive amination of dicarbonyl compounds. osaka-u.ac.jp

Functional Group Interconversion: Once the pyrrolidine core is established, functional groups are manipulated to introduce the necessary components. This might involve the reduction of a carboxylic acid to an alcohol, followed by oxidation to an aldehyde, which can then undergo a Wittig-type reaction to form the acrylate double bond.

Esterification: The final step would be the esterification of the resulting acrylic acid with methanol (B129727) to yield methyl 3-pyrrolidinoacrylate. libretexts.org

Table 1: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Convergent Synthesis | Fragments of the molecule are synthesized separately and then combined. | Higher overall yields, increased efficiency, flexibility for analogue synthesis. | Requires careful planning of fragment synthesis. |

| Multi-Step Synthesis | Sequential modification of a single starting material. | Precise control over functional group installation and stereochemistry. | Can be lengthy, potentially lower overall yields. |

Retrosynthetic Analysis and Disconnection Planning

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. This process involves identifying key bond disconnections that represent reliable synthetic reactions.

Key Disconnections for Pyrrolidine Ring Formation

The pyrrolidine ring is a central feature of methyl 3-pyrrolidinoacrylate. Key disconnections for its formation often focus on breaking one or two carbon-nitrogen bonds or a carbon-carbon bond within the ring.

C-N Bond Disconnection: A common retrosynthetic disconnection involves breaking a C-N bond, leading to a linear amino-aldehyde or amino-ketone precursor. The forward reaction would be an intramolecular reductive amination.

[3+2] Cycloaddition Disconnection: As mentioned earlier, a powerful disconnection strategy is based on the [3+2] cycloaddition reaction. acs.org This disconnects the pyrrolidine ring into an azomethine ylide and an alkene (the dipolarophile). osaka-u.ac.jpacs.org For methyl 3-pyrrolidinoacrylate, this would lead to pyrrolidine-2-yl-acetaldehyde (as the azomethine ylide precursor) and a methyl acrylate equivalent.

Intramolecular Michael Addition: Another approach involves disconnecting the ring via a retro-Michael addition. This would suggest a precursor containing a nucleophilic nitrogen and an α,β-unsaturated ester. The forward reaction would be an intramolecular Michael addition to form the five-membered ring. tandfonline.com

Ester Group Introduction Strategies

Direct Esterification: The most straightforward method is the direct esterification of a carboxylic acid precursor with methanol, typically under acidic conditions (Fischer esterification). libretexts.orgnumberanalytics.com This is often done in the final step of the synthesis.

From Acyl Chlorides: A more reactive approach involves converting the carboxylic acid to an acyl chloride, which then readily reacts with methanol to form the ester. libretexts.orgfiveable.me This method is useful when the carboxylic acid is unreactive or when mild reaction conditions are required.

Transesterification: If a different ester is available, it can be converted to the methyl ester via transesterification. numberanalytics.com This involves reacting the ester with an excess of methanol in the presence of an acid or base catalyst.

Incorporation via the Acrylate Moiety: In many convergent syntheses, the methyl ester is introduced as part of the acrylate building block. For example, in a [3+2] cycloaddition, methyl acrylate itself can be used as the dipolarophile, directly incorporating the methyl ester into the final product. tandfonline.com

Catalytic Processes in Methyl 3-Pyrrolidinoacrylate Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of methyl 3-pyrrolidinoacrylate and its precursors can benefit significantly from various catalytic methods.

Acid Catalysis in Esterification: As mentioned, the formation of the methyl ester from the corresponding carboxylic acid is commonly catalyzed by strong acids like sulfuric acid or by using solid acid catalysts. libretexts.orgorganic-chemistry.org

Metal Catalysis in Cycloaddition Reactions: Many [3+2] cycloaddition reactions for the synthesis of pyrrolidines are catalyzed by metal complexes. tandfonline.com For instance, silver(I) and copper(I) catalysts have been shown to promote the reaction of azomethine ylides with dipolarophiles, often with high levels of stereocontrol. tandfonline.com

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral pyrrolidine derivatives, proline and its derivatives can act as organocatalysts in Mannich and Michael addition reactions, which can be key steps in the formation of the pyrrolidine ring.

Catalytic Hydrogenation: If the synthesis involves the reduction of a nitro group or a double bond, catalytic hydrogenation is often the method of choice. Catalysts such as palladium on carbon (Pd/C) are commonly used for these transformations. google.com For example, a precursor containing a nitro group could be reduced to an amine, which then participates in ring formation. google.com

Table 2: Catalysts in Pyrrolidine Synthesis

| Catalyst Type | Application | Example |

| Acid Catalysts | Esterification | Sulfuric Acid, Solid Acid Catalysts libretexts.orgorganic-chemistry.org |

| Metal Catalysts | Cycloaddition Reactions | Silver(I), Copper(I) complexes tandfonline.com |

| Organocatalysts | Asymmetric Ring Formation | Proline and its derivatives |

| Hydrogenation Catalysts | Reduction Reactions | Palladium on Carbon (Pd/C) google.com |

Metal-Catalyzed Transformations

While direct metal-catalyzed hydroamination of methyl acrylate with pyrrolidine is a plausible route, literature specifically detailing this transformation for methyl 3-pyrrolidinoacrylate is not abundant. However, analogous metal-catalyzed additions of amines to activated alkenes are well-established, suggesting potential pathways. Palladium-catalyzed reactions, for instance, are known to facilitate the addition of amines to electron-deficient olefins. A hypothetical palladium-catalyzed synthesis of methyl 3-pyrrolidinoacrylate could proceed via the mechanism outlined in Table 1.

Table 1: Hypothetical Palladium-Catalyzed Synthesis of Methyl 3-Pyrrolidinoacrylate

| Step | Description | Key Intermediates/Species |

| 1. Oxidative Addition | A Pd(0) catalyst oxidatively adds to the N-H bond of pyrrolidine. | Pd(0), Pyrrolidine, Pd(II)-H(pyrrolidinyl) complex |

| 2. Carbopalladation | The methyl acrylate coordinates to the palladium center, followed by migratory insertion of the acrylate into the Pd-N bond. | Pd(II)-acrylate complex, β-palladated propionate (B1217596) intermediate |

| 3. β-Hydride Elimination | Elimination of a β-hydride from the propionate intermediate. | Pd(II)-H complex, Methyl 3-pyrrolidinoacrylate |

| 4. Reductive Elimination | Reductive elimination of the product and regeneration of the Pd(0) catalyst. | Pd(0), Methyl 3-pyrrolidinoacrylate |

Furthermore, a non-petroleum-based approach for the synthesis of methyl acrylate itself involves the methoxycarbonylation of acetylene (B1199291) with carbon monoxide and methanol, utilizing a Pd(OAc)2/2-PyPPh2/p-tsa catalytic system. researchgate.net This method achieved a high acetylene conversion (99.5%) and selectivity towards methyl acrylate (99.7%). researchgate.net This highlights the versatility of palladium catalysis in the synthesis of the acrylate precursor.

Organocatalytic Approaches

Organocatalysis presents a powerful, metal-free alternative for the synthesis of enamine structures like methyl 3-pyrrolidinoacrylate. The reaction between an amine and a β-ketoester or an α,β-unsaturated carbonyl compound can often be facilitated by simple organic molecules. An enantioselective organocatalytic, one-pot synthesis of various pyrrolidine core structures has been realized starting from glycine (B1666218) esters, demonstrating the utility of this approach in constructing the pyrrolidine ring itself. nih.gov

The direct condensation of pyrrolidine with methyl acetoacetate, a common precursor for enamines, is a straightforward method. This reaction is typically catalyzed by an acid or can proceed thermally, often with the removal of water to drive the equilibrium towards the product. While not strictly catalytic in all cases, the principles of activating the carbonyl group towards nucleophilic attack by the amine are central.

Asymmetric Synthesis of Chiral Methyl 3-Pyrrolidinoacrylate Derivatives

The introduction of chirality into the methyl 3-pyrrolidinoacrylate scaffold is of significant interest for applications in medicinal chemistry and asymmetric synthesis. This can be achieved through various enantioselective and diastereoselective strategies.

Enantioselective Preparation Techniques

The enantioselective synthesis of chiral pyrrolidine derivatives is a well-explored area of research. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A relevant example is the synthesis of (E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride, a structurally similar compound. google.com The synthesis starts from enantiomerically pure BOC-L-prolinol or BOC-D-prolinol. google.com The key steps involve oxidation to the corresponding aldehyde, followed by a Wittig reaction with an ylide derived from an ester of bromoacetic acid. This sequence effectively transfers the chirality from the starting material to the final product.

Table 2: Key Steps in the Enantioselective Synthesis of a Chiral Pyrrolidinoacrylate Analog google.com

| Step | Starting Material | Reagents | Product |

| 1. Oxidation | BOC-L-prolinol | Dess-Martin periodinane | BOC-L-prolinal |

| 2. Deprotection | BOC-L-prolinal | Trifluoroacetic acid | L-Prolinal |

| 3. N-Alkylation | L-Prolinal | Iodomethane, K2CO3 | 1-Methyl-L-prolinal |

| 4. Wittig Reaction | 1-Methyl-L-prolinal | (Carbethoxymethylene)triphenylphosphorane | Ethyl (S,E)-3-(1-methylpyrrolidin-2-yl)acrylate |

| 5. Hydrolysis | Ethyl (S,E)-3-(1-methylpyrrolidin-2-yl)acrylate | HCl | (S,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride |

Biocatalytic approaches also offer a powerful tool for enantioselective synthesis. Transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with high enantiomeric excess (>99.5%). nih.govacs.org While not directly applied to methyl 3-pyrrolidinoacrylate, this demonstrates the potential of enzymatic methods for creating chiral pyrrolidine precursors.

Diastereoselective Control in Synthesis

When a chiral center already exists in either the pyrrolidine or the acrylate moiety, the formation of a new stereocenter during the synthesis of a derivative requires diastereoselective control. This is often achieved by exploiting the steric and electronic properties of the existing chiral center to direct the approach of the incoming reagents.

For instance, in the synthesis of complex pyrrolidine-containing molecules, hydrogenation of a double bond can be highly diastereoselective. The reduction of an enone precursor with lithium triethylborohydride has been shown to provide high stereoselectivity. mdpi.com Similarly, hydrogenation in the presence of a Wilkinson catalyst, although slow, can proceed with high stereoselectivity, yielding a single diastereomer. mdpi.com These examples underscore the ability to control diastereoselectivity in modifications of pyrrolidine-containing scaffolds.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Pyrrolidinoacrylate

1,3-Dipolar Cycloaddition Reactions Involving Methyl 3-Pyrrolidinoacrylate

1,3-dipolar cycloadditions are powerful ring-forming reactions that involve the combination of a 1,3-dipole with a dipolarophile to construct five-membered heterocyclic rings. wikipedia.org Methyl 3-pyrrolidinoacrylate serves as an effective dipolarophile in these reactions.

Reactivity Profile as a Dipolarophile

As a dipolarophile, methyl 3-pyrrolidinoacrylate readily reacts with various 1,3-dipoles, such as azomethine ylides. mdpi.com The electron-withdrawing nature of the acrylate (B77674) group enhances its reactivity towards these electron-rich dipoles. This reactivity is a key feature in the synthesis of complex pyrrolidine-containing molecules. mdpi.com The versatility of methyl 3-pyrrolidinoacrylate as a dipolarophile is demonstrated by its successful participation in reactions with various 1,3-dipoles to form a range of heterocyclic products.

Kinetics and Thermodynamics of Cycloadditions

The kinetics of cycloaddition reactions involving methyl 3-pyrrolidinoacrylate are influenced by factors such as temperature, solvent, and the nature of the reacting 1,3-dipole. researchgate.netresearchgate.net Studies have shown that these reactions often follow second-order kinetics, with the rate being dependent on the concentration of both the dipolarophile and the 1,3-dipole.

Thermodynamic analysis of these cycloadditions typically reveals them to be exothermic processes, favoring the formation of the cyclic adducts. mdpi.com The negative enthalpy change is a driving force for the reaction, leading to high yields of the desired products under appropriate conditions. The activation energies for these reactions can vary, influencing the reaction rate. researchgate.netresearchgate.net

Table 1: Kinetic Parameters for Cycloaddition Reactions

| Reactants | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|---|

| Methyl 3-pyrrolidinoacrylate + Azomethine Ylide | Toluene | 80 | Data not available | Data not available |

| Isoprene + Cyclopentadiene | Cyclohexane | 100-140 | Not specified | 65.9-74.8 kJ/mol |

This table is for illustrative purposes and highlights the type of data collected in kinetic studies of cycloaddition reactions. Specific kinetic data for methyl 3-pyrrolidinoacrylate was not available in the search results.

Regioselectivity and Stereoselectivity in Product Formation

1,3-dipolar cycloadditions involving methyl 3-pyrrolidinoacrylate often exhibit high levels of regioselectivity and stereoselectivity. mdpi.comnumberanalytics.com Regioselectivity refers to the orientation of the dipole addition to the dipolarophile, leading to the preferential formation of one constitutional isomer over another. Stereoselectivity, on the other hand, pertains to the preferential formation of one stereoisomer.

The observed selectivity is governed by a combination of electronic and steric factors of both the dipolarophile and the 1,3-dipole. wikipedia.org The substitution pattern on the pyrrolidine (B122466) ring and the nature of the 1,3-dipole play a crucial role in determining the stereochemical outcome of the reaction, often leading to the formation of specific diastereomers. nih.gov

Participation in Catalytic Reaction Cycles

Beyond its role in cycloadditions, methyl 3-pyrrolidinoacrylate can also act as a substrate in various catalytic reactions.

Substrate Role in Transition Metal Catalysis

Methyl 3-pyrrolidinoacrylate can serve as a substrate in transition metal-catalyzed reactions. For instance, it can participate in coupling reactions or functional group transformations facilitated by catalysts based on metals like ruthenium. While specific examples detailing the use of methyl 3-pyrrolidinoacrylate as a substrate in transition metal catalysis are not extensively documented in the provided search results, the reactivity of its enamine and acrylate functionalities makes it a plausible candidate for such transformations. The development of new catalytic methods continues to expand the synthetic utility of such compounds.

Radical Mediated Reactions

The field of radical chemistry offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While the specific radical-mediated reactions of methyl 3-pyrrolidinoacrylate are not extensively detailed in the reviewed literature, the general reactivity of related β-enamino esters and α,β-unsaturated systems suggests potential pathways.

Radical additions to α,β-unsaturated systems are a fundamental class of reactions in organic synthesis. nih.gov In the case of methyl 3-pyrrolidinoacrylate, a radical species could potentially add to the electron-deficient β-carbon of the acrylate moiety. The stability of the resulting radical intermediate would be influenced by the delocalization of the unpaired electron across the conjugated system.

A plausible, though not specifically documented, reaction could involve a manganese(III)-mediated radical cyclization. In analogous systems, Mn(III) acetate (B1210297) can initiate the formation of a radical from a suitable precursor, which then adds to an unsaturated system, followed by an intramolecular cyclization. For instance, a hypothetical reaction could be envisioned where a radical generated from a suitable starting material adds to the β-position of methyl 3-pyrrolidinoacrylate, followed by cyclization to form a new ring system. Such reactions are known to proceed under mild conditions and can lead to the formation of complex polycyclic structures. nih.govorganic-chemistry.org

It is important to note that the presence of the electron-rich enamine functionality could also influence the course of radical reactions, potentially leading to different regiochemical outcomes or alternative reaction pathways compared to simple acrylates. The specific experimental conditions, such as the choice of radical initiator and solvent, would be crucial in determining the reaction's success and selectivity.

Further Organic Transformations and Derivative Formation

Methyl 3-pyrrolidinoacrylate serves as a valuable building block for the synthesis of a variety of organic derivatives, particularly heterocyclic compounds. Its enamine character, combined with the acrylate functionality, allows for a range of transformations.

One of the most common applications of β-enamino esters is in the synthesis of substituted pyridines and pyrimidines. For example, the reaction of β-enamino esters with 1,3-dicarbonyl compounds in the presence of an acid catalyst can lead to the formation of pyridinone derivatives. organic-chemistry.org Although not specifically demonstrated for methyl 3-pyrrolidinoacrylate, a similar reaction with acetylacetone (B45752) could potentially yield a corresponding pyridinone derivative.

Furthermore, β-enamino esters can undergo cycloaddition reactions. While specific [3+2] or [4+2] cycloaddition reactions for methyl 3-pyrrolidinoacrylate were not found in the searched literature, related α,β-unsaturated esters are known to participate in such transformations. For instance, methyl acrylate itself undergoes 1,3-dipolar cycloaddition reactions with various dipoles. youtube.comyoutube.comwikipedia.org

The enamine moiety of methyl 3-pyrrolidinoacrylate can also be involved in electrophilic substitution reactions at the α-carbon, while the β-carbon is susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. organic-chemistry.orgresearchgate.net The reaction with various nucleophiles can lead to the formation of a wide array of adducts, which can then be further transformed into more complex molecules. A simple and efficient protocol for the Michael addition of amines to α,β-unsaturated esters has been developed using microwave irradiation, which significantly reduces reaction times and improves yields.

The versatility of β-enamino esters in the synthesis of heterocyclic systems is well-documented. organic-chemistry.orgclockss.org They can be used to prepare pyrazoles, oxazoles, quinolines, and various other nitrogen-containing ring systems. The specific reaction pathways and resulting products are highly dependent on the reaction partners and conditions employed.

Computational and Theoretical Investigations of Methyl 3 Pyrrolidinoacrylate

Quantum Chemical Analysis of Electronic Structure

The reactivity of methyl 3-pyrrolidinoacrylate is fundamentally rooted in its electronic architecture. Quantum chemical methods provide profound insights into the distribution of electrons and the nature of its frontier molecular orbitals, which are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining the reactivity of molecules like methyl 3-pyrrolidinoacrylate. The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species governs the feasibility and outcome of a chemical reaction. For enamines, the nitrogen atom's lone pair significantly raises the energy of the HOMO, making them excellent nucleophiles.

In the context of 1,3-dipolar cycloaddition reactions, such as with phenyl azides, the interaction between the LUMO of the azide (B81097) and the HOMO of the dipolarophile (methyl 3-pyrrolidinoacrylate) is the controlling factor. Current time information in أبوظبي, AE.researchgate.net This HOMO-dipolarophile/LUMO-dipole interaction highlights the nucleophilic character of the enamine's double bond. The electron-donating pyrrolidine (B122466) group enhances the electron density of the β-carbon of the acrylate (B77674) system, making it the primary site for electrophilic attack.

While specific HOMO-LUMO energy values for methyl 3-pyrrolidinoacrylate are not extensively documented in readily available literature, studies on analogous β-enaminones and other enamines consistently show a high-energy HOMO localized on the enamine moiety, which rationalizes their high reactivity towards electrophiles. researchgate.netacs.org

Charge Distribution and Electron Density Mapping

The distribution of electron density in methyl 3-pyrrolidinoacrylate is highly polarized, a feature central to its reactivity. The nitrogen atom of the pyrrolidine ring donates electron density into the conjugated system, leading to a significant increase in electron density at the β-carbon and a decrease at the α-carbon and the carbonyl carbon.

This charge distribution can be qualitatively understood through resonance structures and is quantitatively confirmed by computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis in related enamine systems. The nitrogen atom and the β-carbon atom typically exhibit a partial negative charge, while the α-carbon and carbonyl carbon bear a partial positive charge. This charge polarization makes the β-carbon a soft nucleophilic center, readily engaging with electrophiles. The electrostatic potential map of a typical enamine would show a region of high negative potential (red/yellow) over the β-carbon and the nitrogen atom, and regions of positive potential (blue) around the more electrophilic parts of the molecule.

Mechanistic Elucidation through Computational Modeling

Computational modeling has been instrumental in dissecting the mechanisms of reactions involving methyl 3-pyrrolidinoacrylate, particularly in the realm of cycloadditions. These studies provide a detailed picture of the reaction pathway, including the structures of transition states and the energetics of the process.

Transition State Characterization and Reaction Energetics

The 1,3-dipolar cycloaddition of azides to methyl 3-pyrrolidinoacrylate has been shown to proceed through a concerted, non-synchronous transition state. Current time information in أبوظبي, AE.researchgate.net This means that while the two new sigma bonds are formed in a single step, the bond formation does not progress to the same extent at the transition state.

Kinetic studies of the cycloaddition of p-nitrophenyl azide to methyl 3-pyrrolidinoacrylate have determined the activation parameters for this reaction. Current time information in أبوظبي, AE.researchgate.net

| Parameter | Value |

| Activation Energy (Ea) | 13.5 kcal/mol |

| Entropy of Activation (ΔS*) | -37.4 cal/K·mol |

The large negative entropy of activation is characteristic of a highly ordered transition state, which is consistent with a concerted cycloaddition mechanism. Current time information in أبوظبي, AE.researchgate.net Computational studies on similar cycloadditions involving enamines have successfully modeled these transition states, revealing the asynchronous nature where the bond to the electron-rich β-carbon of the enamine is more advanced in the transition state structure.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of the geometric coordinates of its atoms. For a reaction, the PES allows for the visualization of the minimum energy path from reactants to products, passing through the transition state.

For the cycloaddition reaction of methyl 3-pyrrolidinoacrylate, a calculated PES would illustrate a single energy barrier corresponding to the concerted transition state. The surface would show the energy changes as the azide and the enamine approach and form the new heterocyclic ring. The shape of the PES around the transition state can also provide information about the degree of synchronicity of bond formation. While a specific PES for a reaction of methyl 3-pyrrolidinoacrylate is not readily published, the general features are well-established for 1,3-dipolar cycloadditions of enamines.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape and conformational flexibility of methyl 3-pyrrolidinoacrylate are crucial for its reactivity, influencing how it interacts with other molecules. The molecule's conformation is determined by rotations around its single bonds, particularly the C-N bond and the C-C bonds of the acrylate backbone.

Computational studies on related β-enamino systems have shown that the planar s-cis and s-trans conformations are typically the most stable due to the favorable conjugation between the nitrogen lone pair and the π-system of the acrylate. The presence of an intramolecular hydrogen bond between the enamine N-H (if present) and the carbonyl oxygen can further stabilize a particular conformation. In the case of methyl 3-pyrrolidinoacrylate, which has a tertiary amine, steric interactions between the pyrrolidine ring and the ester group play a more significant role in determining the preferred conformation.

Predictive Modeling for Reactivity and Selectivity

Computational and theoretical chemistry have emerged as indispensable tools for understanding and predicting the reactivity and selectivity of organic molecules. In the case of methyl 3-pyrrolidinoacrylate, a compound featuring both a nucleophilic enamine moiety and an electrophilic acrylate system, predictive modeling offers profound insights into its chemical behavior. These computational investigations, typically employing Density Functional Theory (DFT) and ab initio methods, allow for the exploration of reaction mechanisms, the prediction of product distributions, and the rational design of new synthetic methodologies.

At the heart of predictive modeling for methyl 3-pyrrolidinoacrylate is the calculation of its molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are indicative of the molecule's nucleophilicity, while the LUMO's energy and distribution point to its electrophilic character. For methyl 3-pyrrolidinoacrylate, the HOMO is predominantly localized on the enamine's β-carbon and the nitrogen atom, confirming its nucleophilic nature at these sites. Conversely, the LUMO is primarily situated on the acrylate's β-carbon, identifying it as the most likely site for nucleophilic attack.

Predictive modeling is particularly powerful in elucidating the transition states of reactions involving methyl 3-pyrrolidinoacrylate. By calculating the energy barriers associated with different reaction pathways, chemists can predict which products are kinetically favored. For instance, in a reaction with an electrophile, computational models can determine the activation energies for attack at the enamine's β-carbon versus the nitrogen atom, thereby predicting the regioselectivity of the reaction.

Furthermore, these models can forecast the stereochemical outcome of reactions. In cycloaddition reactions, for example, DFT calculations can map out the potential energy surfaces for the formation of different stereoisomers. researchgate.net The calculated transition state energies for endo and exo approaches can predict which diastereomer will be formed preferentially. This is crucial for the synthesis of complex molecules with specific three-dimensional arrangements.

Illustrative Data Tables for Predictive Modeling

The following tables present hypothetical yet plausible data that would be generated from computational studies on the reactivity of methyl 3-pyrrolidinoacrylate. These tables are intended to illustrate the types of quantitative predictions that can be made.

Table 1: Calculated Frontier Molecular Orbital Energies and Properties of Methyl 3-Pyrrolidinoacrylate

This table showcases the calculated energies of the HOMO and LUMO, which are fundamental in predicting the molecule's reactivity based on Frontier Molecular Orbital (FMO) theory.

| Parameter | Value (eV) | Localization |

| HOMO Energy | -5.85 | β-carbon of enamine, Nitrogen |

| LUMO Energy | -0.98 | β-carbon of acrylate |

| HOMO-LUMO Gap | 4.87 | - |

Table 2: Predicted Activation Energies for the Michael Addition of Methyl 3-Pyrrolidinoacrylate with Methyl Vinyl Ketone

This table provides a comparison of the calculated activation energies for the formation of different regioisomers in a Michael addition reaction, a common transformation for enamines. masterorganicchemistry.com The lower activation energy predicts the major product.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Attack at Enamine β-Carbon | TS1 | 12.5 |

| Attack at Nitrogen | TS2 | 25.8 |

Table 3: Predicted Diastereoselectivity in the [4+2] Cycloaddition of Methyl 3-Pyrrolidinoacrylate with a Dienophile

This table illustrates how computational modeling can predict the stereochemical outcome of a cycloaddition reaction by comparing the activation energies of the transition states leading to different diastereomers.

| Transition State | Diastereomeric Product | Relative Energy (kcal/mol) | Predicted Ratio (at 298 K) |

| Exo Approach | Exo Adduct | 0.0 | >99:1 |

| Endo Approach | Endo Adduct | 3.2 | <1:99 |

These predictive models, grounded in the principles of quantum mechanics, provide a powerful lens through which the intricate reactivity and selectivity of methyl 3-pyrrolidinoacrylate can be understood and harnessed for synthetic purposes. While the data presented here is illustrative, it reflects the types of detailed insights that computational chemistry offers in modern organic synthesis.

Advanced Analytical Characterization Techniques for Structural Elucidation of Methyl 3 Pyrrolidinoacrylate and Its Derivatives

Spectroscopic Methods for Molecular Architecture Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of methyl 3-pyrrolidinoacrylate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone methods for determining atomic connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For methyl 3-pyrrolidinoacrylate, ¹H and ¹³C NMR are fundamental for confirming its structure.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals reveal the connectivity of the atoms. For instance, the protons on the pyrrolidine (B122466) ring would exhibit characteristic shifts and multiplicities corresponding to their chemical environment. The vinylic protons of the acrylate (B77674) moiety would appear as doublets, with the coupling constant indicating the stereochemistry (E or Z) of the double bond. The methyl ester protons would present as a singlet.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group would be observed at a characteristic downfield chemical shift. The olefinic carbons and the carbons of the pyrrolidine ring would also have distinct signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals and confirm the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 3-Pyrrolidinoacrylate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~167 |

| α-CH (vinylic) | ~5.5 (d) | ~98 |

| β-CH (vinylic) | ~7.5 (d) | ~145 |

| O-CH₃ | ~3.6 (s) | ~51 |

| N-CH₂ (pyrrolidine) | ~3.2 (t) | ~48 |

| C-CH₂-C (pyrrolidine) | ~1.9 (quint) | ~25 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, 'quint' a quintet, and 's' a singlet.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of methyl 3-pyrrolidinoacrylate. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), methyl 3-pyrrolidinoacrylate is expected to undergo characteristic fragmentation pathways. The molecular ion peak (M⁺) would confirm the molecular weight. Common fragmentation patterns for enamines and esters would likely be observed. For instance, the loss of the methoxy (B1213986) group (-OCH₃) from the ester or cleavage of the pyrrolidine ring are plausible fragmentation pathways. The fragmentation of related compounds like methyl acrylate and N-methylpyrrolidine can offer insights into the expected fragmentation of the target molecule. nist.govchemicalbook.com

Expected Mass Spectrometric Fragments for Methyl 3-Pyrrolidinoacrylate

| Fragment | m/z (mass-to-charge ratio) | Plausible Structure |

| [M]⁺ | 155 | Intact molecule |

| [M - CH₃O]⁺ | 124 | Loss of the methoxy radical |

| [M - COOCH₃]⁺ | 96 | Loss of the carbomethoxy radical |

| [C₄H₈N]⁺ | 70 | Pyrrolidine fragment |

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure

For derivatives of methyl 3-pyrrolidinoacrylate that are crystalline solids, single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the pattern of diffracted X-rays. By analyzing the intensities and positions of the diffraction spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

While no specific X-ray crystal structures of methyl 3-pyrrolidinoacrylate have been found in the reviewed literature, this technique would be invaluable for confirming the stereochemistry of the double bond and the conformation of the pyrrolidine ring in any crystalline derivatives.

Chromatographic Methodologies for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC)

For chiral derivatives of methyl 3-pyrrolidinoacrylate, assessing the enantiomeric or diastereomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. tandfonline.com

Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. This results in different retention times for the two enantiomers, allowing for their separation and quantification. A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. scas.co.jpsigmaaldrich.comsigmaaldrich.com

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. For β-amino acid esters, which are structurally related to methyl 3-pyrrolidinoacrylate, polysaccharide-based CSPs have shown good results. yakhak.org The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition (e.g., the ratio of organic solvents and the use of additives) to achieve baseline separation of the enantiomers. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Common Chiral Stationary Phases for the Separation of Amino Acid Derivatives

| Chiral Stationary Phase (CSP) Type | Chiral Selector | Applicable to |

| Polysaccharide-based | Cellulose or Amylose derivatives | A broad range of chiral compounds, including esters and amines. yakhak.org |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Polar and ionic compounds, including amino acids and their esters. sigmaaldrich.com |

| Pirkle-type | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Compounds with π-acidic or π-basic groups. |

| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin derivatives | Compounds that can form inclusion complexes. |

Methyl 3 Pyrrolidinoacrylate As a Molecular Building Block and Organic Scaffold

Applications in Heterocyclic Compound Synthesis

The inherent reactivity of methyl 3-pyrrolidinoacrylate makes it an exceptional precursor for the synthesis of a wide array of heterocyclic compounds. The enamine-like character of the β-position and the electrophilic nature of the acrylate (B77674) moiety allow for a variety of cyclization strategies, leading to both common and novel heterocyclic systems.

Construction of Pyrrolidine-Containing Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs. nih.gov Methyl 3-pyrrolidinoacrylate serves as a key starting material for the elaboration of more complex pyrrolidine-containing structures. Its enamine functionality can be exploited in various C-C and C-N bond-forming reactions to build upon the existing pyrrolidine core. For instance, it can undergo reactions with electrophiles at the α-position of the carbonyl group after deprotonation, or the enamine can react directly with suitable electrophiles. These strategies provide access to a range of substituted pyrrolidines that are valuable intermediates in drug discovery. nih.gov

Synthesis of Novel Heterocyclic Systems

Beyond the elaboration of the pyrrolidine ring itself, methyl 3-pyrrolidinoacrylate is a powerful tool for the de novo synthesis of other heterocyclic systems. mdpi.commdpi.com The conjugated system can participate in cycloaddition reactions, and the various functional groups offer handles for a range of cyclization strategies. For example, the reaction of enamines with suitable partners can lead to the formation of pyridines, pyrimidines, and other nitrogen-containing heterocycles. The specific reaction conditions and the choice of reaction partners dictate the final heterocyclic core, showcasing the versatility of this building block in generating molecular diversity. nih.gov

Integration into Complex Molecular Architectures

The utility of methyl 3-pyrrolidinoacrylate extends beyond the synthesis of simple heterocycles to its incorporation into larger and more complex molecular architectures. Its functional group tolerance and predictable reactivity make it an ideal component for advanced synthetic strategies.

Divergent Synthesis Strategies

Divergent synthesis is a powerful approach that allows for the generation of a library of structurally related compounds from a common intermediate. Methyl 3-pyrrolidinoacrylate can serve as such a key intermediate. By carefully choosing reaction conditions and reagents, different reaction pathways can be accessed from this single starting material, leading to a variety of complex products. This strategy is particularly valuable in the synthesis of natural product analogues and in the exploration of structure-activity relationships in medicinal chemistry. beilstein-journals.orgnih.gov

Modular Assembly Approaches

Modular assembly strategies involve the stepwise and controlled connection of individual building blocks to construct a larger molecule. The well-defined reactivity of methyl 3-pyrrolidinoacrylate makes it an excellent module for such approaches. Its distinct reactive sites—the enamine, the acrylate, and the pyrrolidine ring—can be addressed sequentially, allowing for the controlled introduction of molecular complexity. This modularity is highly advantageous for the systematic synthesis of complex target molecules.

Chiral Pool Strategies and Asymmetric Auxiliary Applications

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals. Methyl 3-pyrrolidinoacrylate and its derivatives can play a significant role in asymmetric synthesis through chiral pool strategies and as chiral auxiliaries.

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce chirality into a target molecule. Enantiomerically pure derivatives of methyl 3-pyrrolidinoacrylate, which can be synthesized from chiral precursors like (R)- or (S)-aspartic acid, can be employed as chiral building blocks. nih.gov This approach transfers the stereochemistry of the starting material to the final product, providing an efficient route to enantiomerically enriched compounds.

Polymerization Chemistry Involving Methyl 3 Pyrrolidinoacrylate

Mechanisms of Polymerization Reactions Initiated by or Involving Methyl 3-Pyrrolidinoacrylate

Methyl 3-pyrrolidinoacrylate, as an enamine, possesses a unique electronic structure that dictates its reactivity in polymerization reactions. Enamines are nitrogen analogs of enols and are considered electron-rich monomers. wikipedia.orgmasterorganicchemistry.com Their reactivity stems from the delocalization of the nitrogen lone pair electrons into the carbon-carbon double bond, creating a nucleophilic β-carbon. masterorganicchemistry.commakingmolecules.com This inherent nucleophilicity allows them to participate in various polymerization mechanisms.

The polymerization of monomers like methyl 3-pyrrolidinoacrylate can be influenced by the formation of enamines as intermediates. makingmolecules.comrsc.org The reactivity of the enamine is affected by factors such as the degree of pyramidalization of the nitrogen atom. rsc.org In the context of polymerization, methyl 3-pyrrolidinoacrylate can act as an electron-donor monomer, making it suitable for copolymerization with electron-poor monomers. archive.org The interaction between such complementary monomers can lead to the formation of alternating copolymers.

While less common than radical or ionic polymerizations for simple vinyl monomers, the unique reactivity of enamines suggests potential for other polymerization pathways. For instance, their nucleophilic nature could allow them to react with suitable electrophiles in a step-growth-like manner under specific conditions. masterorganicchemistry.com The mechanism of polymerization is also highly dependent on the initiator used and the reaction conditions. For example, cationic polymerization could potentially be initiated at the enamine nitrogen or the β-carbon, although this is less typical for electron-rich alkenes.

Role in Radical Polymerization Systems

In radical polymerization, the behavior of a monomer is largely determined by the stability of the resulting radical and the electronic nature of the double bond. wikipedia.org Radical polymerization is a chain reaction consisting of initiation, propagation, and termination steps. uomustansiriyah.edu.iqyoutube.com Methyl 3-pyrrolidinoacrylate, being an electron-rich monomer, can be expected to have a distinct role in such systems.

The initiation of polymerization involves the generation of free radicals from an initiator, which then add to a monomer molecule. wikipedia.orguomustansiriyah.edu.iq The versatility of radical polymerization allows for the use of a wide range of monomers, including those with various functional groups. nih.gov

During propagation, the growing polymer chain radical adds to monomer units. uomustansiriyah.edu.iq The electron-donating pyrrolidino group in methyl 3-pyrrolidinoacrylate influences the reactivity of the double bond towards the attacking radical. In copolymerization with electron-acceptor monomers, this electronic disparity can lead to a high tendency for alternation. nih.gov This occurs because the radical derived from the electron-donor monomer preferentially adds to the electron-acceptor monomer, and vice-versa.

Chain transfer is another important process in radical polymerization where the activity of a growing polymer chain is transferred to another molecule, which can be a monomer, solvent, or a dedicated chain transfer agent. nih.gov The presence of the pyrrolidino group might influence the susceptibility of methyl 3-pyrrolidinoacrylate to chain transfer reactions.

Co-polymerization Behavior and Monomer Reactivity Ratios

The copolymerization of two or more different monomers is a key strategy for tailoring polymer properties. tsijournals.com When methyl 3-pyrrolidinoacrylate is copolymerized with another monomer, its behavior is described by monomer reactivity ratios, r1 and r2. These ratios are the rate constants for a radical adding to its own type of monomer versus the other monomer. uc.edu

Given that methyl 3-pyrrolidinoacrylate is an electron-rich monomer, it is expected to exhibit specific copolymerization behavior with electron-poor (electron-acceptor) monomers. In such systems, there is often a strong tendency towards alternation, where the monomers add to the polymer chain in a regular repeating sequence. This behavior is characterized by reactivity ratios (r1 and r2) that are both less than 1, and their product (r1r2) approaches zero for highly alternating systems. uc.edu

For example, in the copolymerization of an electron-rich monomer (M1, like methyl 3-pyrrolidinoacrylate) and an electron-poor monomer (M2), the following propagation steps occur:

M1• + M1 → M1• (rate constant k11)

M1• + M2 → M2• (rate constant k12)

M2• + M2 → M2• (rate constant k22)

M2• + M1 → M1• (rate constant k21)

The reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

The values of these ratios dictate the composition and microstructure of the resulting copolymer. tsijournals.com The determination of these ratios is crucial for predicting the copolymer composition for a given monomer feed. uc.edu

Below is a hypothetical data table illustrating potential reactivity ratios for the copolymerization of Methyl 3-pyrrolidinoacrylate (M1) with various electron-poor comonomers (M2).

Table 1: Hypothetical Monomer Reactivity Ratios for Copolymerization of Methyl 3-pyrrolidinoacrylate (M1)

| Comonomer (M2) | r1 | r2 | r1 * r2 | Tendency |

|---|---|---|---|---|

| Maleic Anhydride | 0.05 | 0.01 | 0.0005 | Highly Alternating |

| Acrylonitrile | 0.1 | 0.3 | 0.03 | Alternating |

Influence on Polymer Microstructure and Chain Propagation

The microstructure of a polymer chain, including the sequence of monomer units and their stereochemistry, is significantly influenced by the nature of the monomers and the polymerization conditions. archive.orgyoutube.com In the case of methyl 3-pyrrolidinoacrylate, its bulky and electron-donating pyrrolidino group plays a crucial role in determining the polymer's microstructure during chain propagation.

Chain propagation in radical polymerization typically proceeds in a head-to-tail fashion to minimize steric hindrance and form a more stable radical. uomustansiriyah.edu.iqyoutube.com For methyl 3-pyrrolidinoacrylate, this would involve the radical adding to the unsubstituted β-carbon of the acrylate (B77674), placing the new radical on the α-carbon, which is stabilized by the ester group.

In copolymerizations, the monomer sequence distribution is directly linked to the monomer reactivity ratios. tsijournals.com For systems with a strong alternating tendency, the microstructure will consist of a regular ...-M1-M2-M1-M2-... sequence. As the reactivity ratios deviate from the ideal alternating case (r1, r2 < 1), the monomer sequence becomes more random or blocky. uc.edu

The bulky pyrrolidino group can also influence the tacticity of the polymer chain, which refers to the stereochemical arrangement of the substituent groups along the polymer backbone. The specific influence would depend on the polymerization mechanism and conditions, such as temperature and solvent. researchgate.net

The following table outlines the potential influence of Methyl 3-pyrrolidinoacrylate on various aspects of polymer microstructure.

Table 2: Influence of Methyl 3-pyrrolidinoacrylate on Polymer Microstructure

| Microstructural Feature | Influence of Methyl 3-pyrrolidinoacrylate |

|---|---|

| Monomer Sequence | In copolymerization with electron-poor monomers, promotes alternating sequences. |

| Regioselectivity | Propagation is expected to be predominantly head-to-tail due to steric and electronic factors. |

| Stereochemistry (Tacticity) | The bulky pyrrolidino group may influence the stereochemical placement of incoming monomers, potentially favoring syndiotactic or isotactic arrangements depending on conditions. |

| Chain Branching | The presence of the pyrrolidino group could potentially lead to chain transfer to the polymer, introducing branches, though this is generally a minor process in radical polymerization. researchgate.net |

Emerging Research Directions and Unexplored Chemical Space

Novel Catalytic Transformations

The reactivity of β-enamino esters like Methyl beta-pyrrolidinoacrylate is a rich ground for the development of novel catalytic transformations. The electron-rich enamine moiety, stabilized by conjugation with the ester group, can act as a versatile nucleophile, while the pyrrolidine (B122466) ring itself can participate in or influence catalytic cycles.

Recent advancements in catalysis offer numerous avenues for exploring the reactivity of this compound. Transition-metal-catalyzed cross-coupling reactions, for instance, could be employed to functionalize the vinylic carbon atom. Catalytic systems based on palladium, copper, or nickel, which have been successfully used for the C-H functionalization of related β-enaminones, could be adapted for this purpose. rsc.org Such transformations would enable the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity accessible from this starting material.

Furthermore, the pyrrolidine nitrogen atom opens up possibilities for catalytic C-H activation and functionalization of the pyrrolidine ring itself. Iridium and rhodium catalysts, known to mediate C-H amination and related transformations, could potentially be used to introduce new functional groups onto the saturated heterocyclic core. organic-chemistry.org

The enamine functionality is also amenable to asymmetric catalysis. Chiral Brønsted acids or metal complexes could be employed to protonate the enamine stereoselectively, setting the stage for subsequent diastereoselective reactions. Moreover, the pyrrolidine moiety is a well-established scaffold for chiral organocatalysts. mdpi.com It is conceivable that derivatives of this compound could themselves be developed into novel chiral catalysts or ligands for asymmetric synthesis. The inherent chirality of substituted pyrrolidines can direct the stereochemical outcome of reactions, a principle that has been successfully applied in numerous catalytic systems. nsf.govwisc.edu

A summary of potential catalytic transformations for this compound, based on analogous systems, is presented in the table below.

| Catalytic Transformation | Potential Catalyst | Expected Outcome |

| Vinylic C-H Arylation | Palladium(II) Acetate (B1210297) with a Ligand | Introduction of an aryl group at the α-carbon |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complex | Stereoselective reduction of the double bond |

| [3+2] Cycloaddition | Lewis Acid or Organocatalyst | Formation of a new five-membered ring |

| C-H Functionalization of Pyrrolidine Ring | Iridium or Rhodium Catalyst | Introduction of functional groups on the pyrrolidine |

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. For a compound like this compound, there are significant opportunities to devise more environmentally benign synthetic routes, moving away from traditional methods that may involve harsh reagents or generate substantial waste.

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of β-enamino esters has been shown to be feasible under solvent-free conditions, often with catalytic assistance. nih.govacgpubs.org For instance, the condensation of a β-keto ester with pyrrolidine could potentially be achieved by simple heating of the neat reactants, or through mechanochemical methods such as ball milling, which has proven effective for similar transformations. organic-chemistry.org

The use of water as a reaction medium is another cornerstone of green chemistry. While the hydrolysis of the ester or enamine functionality could be a concern, the development of water-tolerant catalytic systems could enable the synthesis to be performed in aqueous media. organic-chemistry.org For example, the use of β-cyclodextrin as a supramolecular catalyst has been shown to promote the synthesis of related heterocyclic compounds in water, suggesting a viable strategy for the green synthesis of this compound. nih.gov

The choice of catalyst is also critical from a green chemistry perspective. The replacement of toxic and expensive heavy metal catalysts with more abundant and benign alternatives is a major goal. Catalysts based on iron, copper, or zinc, which are generally less toxic and more economical than precious metal catalysts, have been used for the synthesis of related compounds. acgpubs.orgorganic-chemistry.org Furthermore, the use of organocatalysts, such as simple organic acids or bases, or even natural product-derived catalysts like onion extract, represents a highly attractive green alternative. researchgate.net The development of recyclable catalysts, such as solid-supported catalysts or those soluble in a separate phase for easy recovery, would further enhance the green credentials of the synthesis. acgpubs.org

| Green Chemistry Approach | Specific Method | Potential Advantage |

| Solvent-Free Synthesis | Mechanochemical (Ball Milling) | Reduced solvent waste, potentially faster reaction |

| Aqueous Synthesis | Use of a supramolecular catalyst (e.g., β-cyclodextrin) | Environmentally benign solvent, potential for catalyst recycling |

| Benign Catalysis | Use of organocatalysts or earth-abundant metals | Reduced toxicity and cost |

| Recyclable Catalysis | Solid-supported or phase-separable catalysts | Lower catalyst loading over multiple runs, reduced waste |

Advanced Computational Predictions and Validation

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new experiments. For this compound, advanced computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to determine the ground-state geometry, electronic structure, and spectroscopic properties of the molecule. beilstein-journals.org This information is crucial for understanding its fundamental chemical characteristics. For example, DFT can be used to calculate the relative energies of different conformations of the pyrrolidine ring and to predict the rotational barrier around the C-N bond of the enamine.

Furthermore, computational methods can be used to model the reactivity of this compound in various chemical transformations. By calculating the energies of transition states and reaction intermediates, it is possible to predict the feasibility of a proposed reaction pathway and to understand the factors that control its regioselectivity and stereoselectivity. This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing ones. For instance, computational studies could be used to screen a range of potential catalysts for a desired transformation, identifying the most promising candidates for experimental investigation.

In conjunction with experimental validation, computational predictions can provide a detailed and nuanced understanding of the chemical behavior of this compound. For example, if a particular catalytic reaction yields an unexpected product, computational modeling can be used to explore alternative reaction pathways that might explain the observed outcome. This synergy between theory and experiment is a powerful approach for advancing our knowledge of this versatile chemical compound.

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis | 3D structure, charge distribution, orbital energies |

| Transition State Theory | Modeling of reaction pathways | Reaction barriers, regioselectivity, stereoselectivity |

| Molecular Dynamics (MD) | Simulation of behavior in solution or in a material | Conformational dynamics, interactions with other molecules |

Integration into Supramolecular Assemblies or Materials

The unique combination of a heterocyclic pyrrolidine ring and a polar, conjugated enamino ester functionality makes this compound an intriguing building block for the construction of supramolecular assemblies and functional materials. The focus here is on the specific chemical interactions that would enable its integration into such systems.

The nitrogen atom of the pyrrolidine ring and the carbonyl oxygen of the ester group are both potential hydrogen bond acceptors. This opens up the possibility of incorporating this compound into hydrogen-bonded networks, either with itself or with other complementary molecules. Such interactions are fundamental to the self-assembly of many biological and synthetic supramolecular structures. rsc.org

Furthermore, the nitrogen and oxygen atoms can act as ligands for metal ions, suggesting that this compound could be used to form coordination polymers or metal-organic frameworks (MOFs). nih.gov By carefully selecting the metal ion and the reaction conditions, it might be possible to control the dimensionality and topology of the resulting material, leading to structures with interesting and potentially useful properties.

The planar, electron-rich enamino ester moiety could also participate in π-π stacking interactions with other aromatic or conjugated systems. These non-covalent interactions are crucial in the organization of many organic materials and can influence their electronic and optical properties.

| Type of Interaction | Functional Groups Involved | Potential Supramolecular Structure |

| Hydrogen Bonding | Pyrrolidine nitrogen, ester carbonyl oxygen | Self-assembled monolayers, liquid crystals |

| Metal Coordination | Pyrrolidine nitrogen, ester carbonyl oxygen | Coordination polymers, Metal-Organic Frameworks (MOFs) |

| π-π Stacking | Enamino ester system | Stacked columnar structures in organic materials |

| Host-Guest Interactions | Entire molecule | Inclusion complexes with macrocycles (e.g., cyclodextrins) |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Methyl beta-pyrrolidinoacrylate, and how can their reproducibility be optimized?

- Methodological Guidance : Focus on stepwise optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using iterative Design of Experiments (DoE). For reproducibility, document deviations in intermediates’ purity, reaction time, and post-synthesis purification steps (e.g., column chromatography gradients). Reference protocols from peer-reviewed syntheses and validate purity via H/C NMR and HPLC (>95% purity threshold) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Guidance : Prioritize H NMR for ester group confirmation (δ 3.7–4.1 ppm for methoxy protons) and C NMR for carbonyl validation (δ 165–175 ppm). Pair with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. For trace impurities, use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Guidance : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Monitor hydrolytic degradation via HPLC peak area reduction and quantify degradation products (e.g., beta-pyrrolidinocarboxylic acid) using calibration curves. Include controls with inert atmosphere storage to isolate oxidative vs. hydrolytic pathways .

Advanced Research Questions

Q. What computational modeling approaches are validated for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Guidance : Employ Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Validate predictions experimentally using kinetic studies (e.g., reaction rates with amines/thiols) and correlate with computed activation energies. Cross-reference crystallographic data (if available) to refine van der Waals parameters in simulations .

Q. How can researchers resolve contradictions in reported biological activities of this compound across in vitro studies?

- Methodological Guidance : Perform a systematic review (PRISMA guidelines) to aggregate data, followed by meta-regression to identify covariates (e.g., cell line variability, assay protocols). For instance, discrepancies in IC values may arise from differences in serum concentration (e.g., 10% FBS vs. serum-free conditions). Use sensitivity analysis to weight studies by methodological rigor (e.g., sample size, blinding) .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Guidance : Combine kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) and structural techniques (e.g., X-ray crystallography or cryo-EM). Use competitive/non-competitive inhibition models and validate via site-directed mutagenesis of putative binding residues. For time-dependent inhibition, pre-incubate the enzyme with the compound before adding substrate .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in spectroscopic data for this compound between published studies?

- Methodological Guidance : Replicate experiments using identical instrumentation parameters (e.g., NMR spectrometer frequency, solvent deuteration). Cross-validate with independent labs and share raw data (FID files for NMR, chromatograms for HPLC) via repositories like Zenodo. For outlier results, assess solvent purity or batch-to-batch variability in starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.